Cas no 54196-91-7 (1H-Inden-1-one, 6,7-dichloro-2,3-dihydro-5-methoxy-2-methyl-)

6,7-Dichloro-2,3-dihydro-5-methoxy-2-methyl-1H-inden-1-one is a substituted indenone derivative characterized by its dichloro and methoxy functional groups. This compound exhibits structural features that make it valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of more complex heterocyclic systems. The presence of electron-withdrawing chlorine atoms and the electron-donating methoxy group enhances its reactivity in electrophilic and nucleophilic substitution reactions. Its rigid bicyclic framework and defined stereochemistry also contribute to its utility in medicinal chemistry research, where it may serve as a scaffold for bioactive molecule development. The compound’s purity and stability under standard conditions further support its use in controlled synthetic applications.
1H-Inden-1-one, 6,7-dichloro-2,3-dihydro-5-methoxy-2-methyl- structure
54196-91-7 structure
Product Name:1H-Inden-1-one, 6,7-dichloro-2,3-dihydro-5-methoxy-2-methyl-
CAS No:54196-91-7
MF:C11H10Cl2O2
MW:245.101901531219
CID:4029188
PubChem ID:12395561
Update Time:2025-05-25

1H-Inden-1-one, 6,7-dichloro-2,3-dihydro-5-methoxy-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-one, 6,7-dichloro-2,3-dihydro-5-methoxy-2-methyl-
    • 6,7-dichloro-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one(WXG02086)
    • 6,7-dichloro-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
    • SCHEMBL11117983
    • 2-Methyl-5-methoxy-6,7-dichloro-1-indanone
    • RXGLMGBMIGKLHR-UHFFFAOYSA-N
    • 54196-91-7
    • 2methyl-5-methoxy-6,7-dichloro-1indanone
    • G77184
    • Inchi: 1S/C11H10Cl2O2/c1-5-3-6-4-7(15-2)9(12)10(13)8(6)11(5)14/h4-5H,3H2,1-2H3
    • InChI Key: RXGLMGBMIGKLHR-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=C(OC)C(Cl)=C2Cl)CC1C

Computed Properties

  • Exact Mass: 244.0057849Da
  • Monoisotopic Mass: 244.0057849Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26.3Ų

1H-Inden-1-one, 6,7-dichloro-2,3-dihydro-5-methoxy-2-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR02AIZV-100mg
6,7-dichloro-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
54196-91-7 96%
100mg
$133.00 2023-12-15
Aaron
AR02AIZV-250mg
6,7-dichloro-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
54196-91-7 96%
250mg
$208.00 2023-12-15

Additional information on 1H-Inden-1-one, 6,7-dichloro-2,3-dihydro-5-methoxy-2-methyl-

Compound CAS No 54196-91-7: 1H-Inden-1-one, 6,7-dichloro-2,3-dihydro-5-methoxy-2-methyl

The compound with CAS No 54196-91-7, known as 1H-Inden-1-one, 6,7-dichloro-2,3-dihydro-5-methoxy-2-methyl, is a complex organic molecule with a unique structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of indenones, which are derivatives of indene with a ketone functional group. The presence of multiple substituents—such as the dichloro groups at positions 6 and 7, the methoxy group at position 5, and the methyl group at position 2—contributes to its distinctive chemical properties and potential uses.

Recent studies have highlighted the importance of indenone derivatives in the field of pharmacology. Researchers have explored the bioactivity of this compound and its analogs, particularly in relation to their potential as anticancer agents. The dichloro substitution pattern in this molecule has been shown to enhance its ability to inhibit specific enzymes associated with tumor growth. Additionally, the methoxy group at position 5 plays a crucial role in modulating the compound's lipophilicity, which is essential for its absorption and bioavailability in biological systems.

In terms of synthesis, the compound can be prepared through a multi-step process involving Friedel-Crafts acylation and subsequent chlorination reactions. The Friedel-Crafts acylation step is critical for introducing the ketone group onto the indene ring system. The selective introduction of chlorine atoms at positions 6 and 7 requires precise control over reaction conditions to avoid over-chlorination or unwanted side reactions. The methyl group at position 2 is typically introduced via alkylation reactions, ensuring the stability of the final product.

The physical properties of CAS No 54196-91-7 are also noteworthy. It has a melting point of approximately 120°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in organic synthesis reactions where solubility and thermal stability are key considerations.

Recent advancements in computational chemistry have allowed researchers to model the electronic structure of this compound using density functional theory (DFT). These studies have revealed that the dichloro substitution significantly alters the electron distribution within the molecule, enhancing its reactivity towards nucleophilic attack. This insight has been valuable in designing more efficient synthetic pathways for similar compounds.

In addition to its pharmacological applications, CAS No 54196-91-7 has shown promise in materials science. Its ability to form stable coordination complexes with transition metals has led to its use as a ligand in catalytic processes. For instance, it has been employed as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating high efficiency under mild reaction conditions.

The environmental impact of this compound has also been a topic of recent research. Studies have shown that it undergoes rapid degradation under UV light, reducing its persistence in aquatic environments. This property is advantageous for industrial applications where minimizing environmental footprint is a priority.

In conclusion, CAS No 54196-91-7 (1H-indenone derivative) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an attractive candidate for further research into novel drug development and advanced materials synthesis. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound remains an important focus area for both academic and industrial researchers.

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